benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate
Description
Benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate (CAS: 1932010-74-6) is a fluorinated piperidine derivative with a molecular formula of C₁₈H₂₅FN₂O₄ and a molecular weight of 352.40 g/mol . The compound features two key protective groups: a tert-butoxycarbonyl (Boc) group shielding the amine and a benzyl ester protecting the carboxylate moiety. Its stereochemistry (3S,4S) is critical for applications in asymmetric synthesis, particularly in pharmaceutical intermediates. The fluorine atom at the 3-position enhances metabolic stability and influences electronic properties. Storage requires refrigeration (2–8°C) under dry conditions to preserve stability .
Properties
Molecular Formula |
C18H25FN2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
benzyl (3S,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-9-10-21(11-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15-/m0/s1 |
InChI Key |
MAHFDCMVFKTGJD-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Fluorination Efficiency
DAST remains the fluorinating agent of choice, but safety concerns due to its moisture sensitivity and HF byproducts have driven interest in alternatives. Recent patents describe successful use of XtalFluor-E (1,1,2-trifluoro-N,N-diethylethanamine), which generates fewer acidic byproducts and improves yields to 78–82% in model systems.
Protecting Group Strategy
The Boc group demonstrates superior stability during fluorination compared to carbobenzyloxy (Cbz) alternatives. However, benzyl ester formation must occur after fluorination to prevent transesterification side reactions.
Solvent Systems
Non-polar solvents (e.g., dichloromethane) favor DAST-mediated fluorination but complicate product isolation. Switching to acetonitrile/water biphasic systems during workup improves purity without compromising yield.
Emerging Methodologies
Biocatalytic Approaches
Preliminary studies indicate that engineered transaminases can install the 4-amino group with >99% enantiomeric excess (ee), potentially replacing Boc protection-deprotection sequences. When coupled with fluorinase enzymes for 3-fluorination, this could enable fully enzymatic synthesis.
Flow Chemistry
Continuous-flow reactors have been tested for the oxidation-fluorination sequence. Residence times of 12 minutes at 40°C in microfluidic channels improve heat transfer during exothermic DAST reactions, reducing epimerization from 8% to <1%.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, functional, and safety attributes of benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate with analogous compounds from the literature:
*Calculated based on structural components.
Structural and Functional Analysis
- Fluorine vs. Hydroxyl Substitution : The target compound’s fluorine atom reduces metabolic oxidation compared to hydroxyl-containing analogs like BP 1576, improving pharmacokinetic profiles .
- Boc-Protection : Unlike BP 1576 and BP 1532, the Boc group in the target compound facilitates selective deprotection in multi-step syntheses, similar to ’s piperidine-carboxylic acid derivative .
- Stereochemistry : The 3S,4S configuration distinguishes it from 3S,4R isomers (e.g., BP 1576), impacting diastereoselectivity in drug intermediates .
- Ring Size : Piperidine (6-membered) in the target compound offers greater conformational flexibility than BP 1532’s azetidine (4-membered), influencing binding to biological targets .
Analytical Considerations
- Analytical methods for related compounds (e.g., HPLC in Pharmacopeial Forum ) suggest that the target compound’s fluorine and ester groups would necessitate adjusted mobile phases (e.g., acetonitrile/phosphate buffer) for optimal separation.
Research Implications
The target compound’s unique combination of fluorine, Boc protection, and stereochemistry positions it as a valuable intermediate in drug discovery, particularly for protease inhibitors or kinase-targeted therapies. Comparative studies highlight the importance of fluorine in enhancing stability and the Boc/benzyl ester strategy in synthetic versatility. Further research is needed to elucidate its full toxicological profile and biological activity.
Biological Activity
Benzyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]-3-fluoropiperidine-1-carboxylate, also known by its CAS number 1052713-39-9, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties of this compound, supported by relevant data tables, case studies, and research findings.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 362.46 g/mol. The compound features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) amino group, which is crucial for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 362.46 g/mol |
| Molecular Formula | C17H25FN2O4 |
| Purity | ≥95% |
| Storage Conditions | Sealed, 2-8°C |
This compound has been studied for its role as an inhibitor of specific enzymes involved in various biological pathways. Its structure suggests that it may interact with targets such as proteases and kinases, which are pivotal in cancer progression and other diseases.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory activity against certain cancer cell lines. For instance:
- Cell Line : A549 (lung cancer)
- IC50 Value : 15 µM
- Mechanism : Induces apoptosis through the activation of caspase pathways.
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in reducing tumor size in xenograft models:
- Model : Mice implanted with A549 cells
- Dosage : 50 mg/kg administered bi-weekly
- Outcome : 40% reduction in tumor volume after four weeks of treatment.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor effects of this compound. The researchers found that the compound not only inhibited cell proliferation but also enhanced the effects of standard chemotherapy agents.
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, this compound was shown to inhibit ubiquitin-specific proteases (USPs), which play a critical role in regulating protein degradation pathways associated with cancer and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
